
(3-Methoxypropyl)triphenylphosphonium bromide
Vue d'ensemble
Description
(3-Methoxypropyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C22H24BrOP. . It is characterized by its structure, which includes a triphenylphosphonium group attached to a 3-methoxypropyl chain, and it is commonly used in organic synthesis and as a reagent in various chemical reactions.
Mécanisme D'action
Target of Action
Similar compounds like triphenylphosphonium salts have been found to selectively inhibit the growth of cancer cells . They can form delocalized lipophilic cations with positive charge themselves and preferentially transfer from an aqueous to the hydrophobic environment, selectively accumulating in the mitochondria of cancer cells .
Mode of Action
It’s known that triphenylphosphonium salts can selectively accumulate in the mitochondria of cancer cells due to their higher transmembrane potentials . This suggests that (3-Methoxypropyl)triphenylphosphonium bromide may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential accumulation in the mitochondria of cancer cells, it may influence pathways related to cellular respiration and energy production .
Result of Action
Similar compounds have been found to exhibit antitumor activity, suggesting that this compound may have similar effects .
Analyse Biochimique
Biochemical Properties
The role of (3-Methoxypropyl)triphenylphosphonium bromide in biochemical reactions is primarily associated with its ability to target mitochondria . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the delivery of drugs to the mitochondria of hepatic tumors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by targeting the mitochondria, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are primarily due to its ability to target mitochondria .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are primarily associated with mitochondria . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
The synthesis of (3-Methoxypropyl)triphenylphosphonium bromide typically involves the reaction of 1-Bromo-3-methoxypropane with triphenylphosphine. The reaction is carried out in toluene at a temperature of 150°C for 44 hours, resulting in the formation of the desired product with a high yield . This method is widely used in both laboratory and industrial settings due to its efficiency and reliability.
Analyse Des Réactions Chimiques
(3-Methoxypropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common reagents used in these reactions include strong bases like sodium hydride or butyllithium, and the major products formed depend on the specific reaction conditions and substrates used .
Applications De Recherche Scientifique
(3-Methoxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via Wittig reactions.
Biology: The compound is used in studies involving mitochondrial targeting due to the triphenylphosphonium group’s ability to accumulate in mitochondria.
Medicine: Research has explored its potential as an antitumor agent, leveraging its ability to selectively target cancer cell mitochondria.
Industry: It is used in the production of various fine chemicals and pharmaceuticals due to its reactivity and stability.
Comparaison Avec Des Composés Similaires
(3-Methoxypropyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:
(Methoxymethyl)triphenylphosphonium bromide: This compound has a similar structure but with a methoxymethyl group instead of a 3-methoxypropyl group.
Methyltriphenylphosphonium bromide: This compound is used for methylenation via the Wittig reaction and has applications in organic synthesis similar to this compound.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and targeting properties, making it valuable in both research and industrial applications.
Propriétés
IUPAC Name |
3-methoxypropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24OP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17H,11,18-19H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDMMYQNGTXEA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614249 | |
| Record name | (3-Methoxypropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111088-69-8 | |
| Record name | (3-Methoxypropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

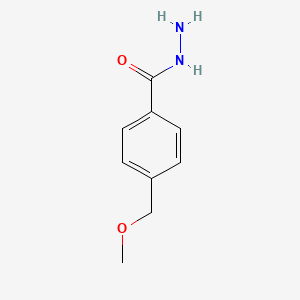

![1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-](/img/structure/B3045563.png)

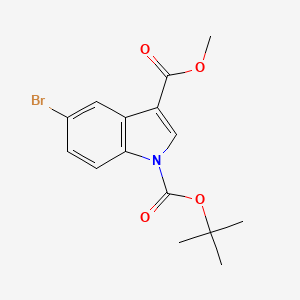
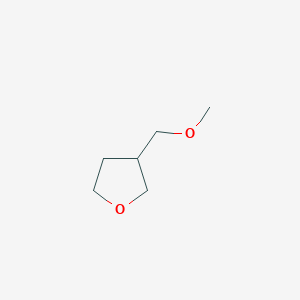
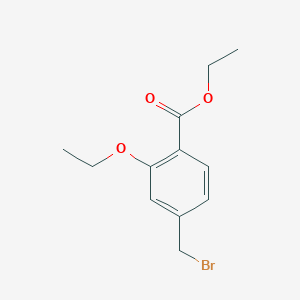
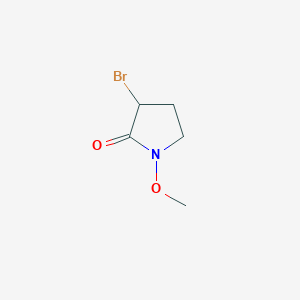
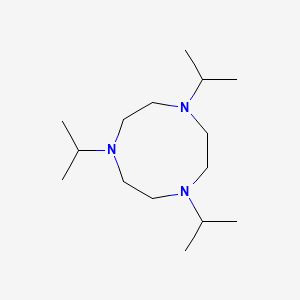
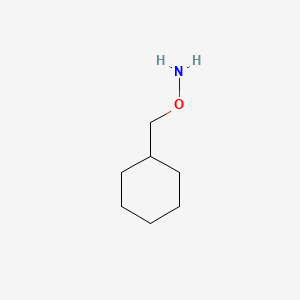
![Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, methyl ester](/img/structure/B3045578.png)


